5-Methoxy-1H-pyrrolo[3,2-b]pyridine: A Technical Monograph on the 4-Azaindole Scaffold
5-Methoxy-1H-pyrrolo[3,2-b]pyridine: A Technical Monograph on the 4-Azaindole Scaffold
The following technical guide details the chemical, synthetic, and pharmacological profile of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3).
Executive Summary
5-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 17288-40-3) is a specialized heterocyclic building block belonging to the 4-azaindole class. Unlike its more common isomer 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] fused system places the pyridine nitrogen at position 4 relative to the indole numbering scheme. This distinct electronic distribution makes it a critical bioisostere in the design of kinase inhibitors and DNA-intercalating agents (e.g., pazelliptine analogues). Its medicinal value lies in its ability to mimic the hydrogen-bonding motifs of purines while offering altered solubility and metabolic stability profiles compared to the parent indole.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound is characterized by a fused bicyclic system where a pyrrole ring is fused to a pyridine ring across the [3,2-b] bond. The methoxy substituent at position 5 (on the pyridine ring) serves as both a hydrogen bond acceptor and a metabolic handle.
Nomenclature & Identification
| Parameter | Detail |
| CAS Number | 17288-40-3 |
| IUPAC Name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine |
| Common Synonyms | 5-Methoxy-4-azaindole; 5-Methoxy-1H-4-azaindole |
| SMILES | COc1ccc2nc[nH]c2n1 (Note: Tautomer dependent; often drawn as COC1=CC=C(NC=C2)C2=N1) |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
Physical Properties
| Property | Value | Note |
| Appearance | Off-white to light yellow solid | Oxidation sensitive |
| Melting Point | 115–116 °C | Crystalline form |
| Boiling Point | ~285 °C | Predicted at 760 mmHg |
| pKa (Predicted) | ~14.36 (pyrrole NH) | Weakly acidic |
| Solubility | DMSO, Methanol, DCM | Poor water solubility |
Synthetic Methodologies
The synthesis of the 4-azaindole core is historically more challenging than that of 7-azaindole due to the electron-deficient nature of the pyridine ring positions required for cyclization. The most robust route for the 5-methoxy derivative involves the reductive cyclization of 2-substituted-3-nitropyridines .
Core Synthesis: Reductive Cyclization Route
This method relies on constructing the pyrrole ring onto an existing pyridine scaffold. The precursor, (6-methoxy-3-nitropyridin-2-yl)acetonitrile , undergoes a "one-pot" reduction and cyclization.
Mechanistic Pathway
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Precursor Formation: Nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methoxy-3-nitropyridine with ethyl cyanoacetate or acetonitrile anion.
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Reduction: Catalytic hydrogenation reduces the nitro group (-NO₂) to an aniline (-NH₂) and the nitrile (-CN) to an imine/amine intermediate.
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Cyclization: Intramolecular attack of the amine on the reduced nitrile species, followed by elimination of ammonia (or oxidation) to aromatize the pyrrole ring.
Figure 1: Synthetic pathway via reductive cyclization of nitropyridine acetonitrile derivatives.
Medicinal Chemistry Applications
The 5-methoxy-1H-pyrrolo[3,2-b]pyridine scaffold is a versatile template in drug discovery, particularly for oncology and CNS indications.
Kinase Inhibition & Bioisosterism
The 4-azaindole scaffold is a bioisostere of indole and 7-azaindole. The position of the pyridine nitrogen (N4) alters the hydrogen bond acceptor vector, which can be exploited to:
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Improve Selectivity: Avoid off-target ATP-binding pocket interactions common with indole-based inhibitors.
-
Modulate pKa: The pyridine nitrogen reduces the basicity of the system compared to quinolines, affecting solubility and permeability.
Pazelliptine and Ellipticine Analogues
One of the most specific applications of this scaffold is in the synthesis of aza-ellipticine analogues. Ellipticine is a potent antitumor alkaloid that intercalates into DNA and inhibits Topoisomerase II.
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Mechanism: The planar 5-methoxy-4-azaindole core mimics the tetracyclic structure of ellipticine when further fused or substituted.
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Vinyl Derivatives: 5-methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine is a known intermediate for Diels-Alder cycloadditions to generate the tetracyclic pyrido[3,2-b]carbazole skeleton (pazelliptine core).
Figure 2: Structure-Activity Relationship (SAR) logic for the 5-methoxy-4-azaindole scaffold.
Experimental Protocol: Synthesis of Core
The following protocol is adapted from standard reductive cyclization methodologies for azaindoles (e.g., Reissert-Henze or Leimgruber-Batcho variations).
Reagents
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(6-Methoxy-3-nitropyridin-2-yl)acetonitrile (1.0 equiv)
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10% Palladium on Carbon (Pd/C) (10 wt%)[1]
-
Ethanol or Methanol (0.1 M concentration)
-
Hydrogen gas (H₂) or Ammonium Formate
-
Ethyl Acetate/Hexanes (for purification)[2]
Procedure
-
Preparation: In a hydrogenation vessel (e.g., Parr shaker), dissolve (6-methoxy-3-nitropyridin-2-yl)acetonitrile (12.9 mmol) in anhydrous ethanol (40 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of substrate) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.[3]
-
Hydrogenation: Pressurize the vessel with Hydrogen gas (30–50 psi) and shake at room temperature for 24 hours. Monitor reaction progress via TLC (eluent: 50% EtOAc/Hexanes) or LC-MS.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amino-indole/azaindole.
-
Purification: Purify the residue by flash column chromatography on silica gel (Gradient: 0–50% Ethyl Acetate in Hexanes) to afford 5-methoxy-1H-pyrrolo[3,2-b]pyridine as an off-white solid.
Yield Expectation: 60–80%. Validation:
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¹H NMR (DMSO-d₆): Look for pyrrole protons (~6.5 ppm, ~7.5 ppm) and the characteristic methoxy singlet (~3.9 ppm).
-
MS (ESI): [M+H]⁺ = 149.07.
Safety & Handling (GHS Standards)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Serious Eye Damage | H318 | Causes serious eye damage.[4] |
Precautionary Measures:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Handling: Avoid dust formation.[5] Process in a fume hood to avoid inhalation of fine particulates.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to air/light (oxidation).
References
-
ChemicalBook. (2025). 5-Methoxy-1H-pyrrolo[3,2-b]pyridine Product Properties and Synthesis. Retrieved from
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BLD Pharm. (n.d.). Safety Data Sheet: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine. Retrieved from
- Rodriguez-Salvador, F., et al. (1997). Synthesis and Chemical Reactivity of 5-Methoxy-2-vinyl-4-azaindoles. Synthetic Communications.
-
National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. (Comparative reference for isomeric scaffold applications). Retrieved from
-
Oakwood Chemical. (n.d.). Product Information: 5-Methoxy-1H-pyrrolo[3,2-b]pyridine.[1] Retrieved from
Sources
- 1. 5-METHOXY-1H-PYRROLO[3,2-B]PYRIDINE | 17288-40-3 [chemicalbook.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
